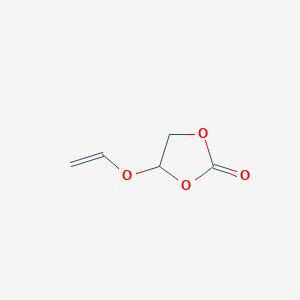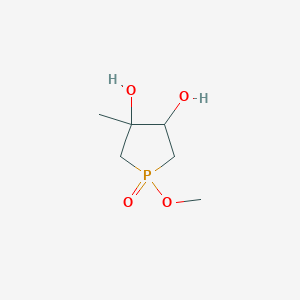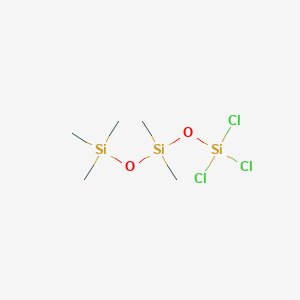
4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole is a chemical compound known for its diverse applications, particularly in the field of biocides. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is widely used as a fungicide and has significant roles in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole typically involves the reaction of N,N’-dimethyl-3,3’-dithiodipropionamide with thionyl chloride and chlorine gas. The reaction is carried out in ethyl acetate at a controlled temperature of 15°C. The mixture is stirred for 5 hours, and the product is obtained by filtration and separation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often recrystallized using methanol to obtain a white solid with a melting point of 40-42°C .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with proteins and other biomolecules.
Industry: It is used in antifouling paints to prevent the growth of marine organisms on ships.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole involves its interaction with biological molecules. It binds to proteins through hydrogen bonds and van der Waals forces, leading to changes in protein structure and function. This can inhibit enzyme activity and disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Known for its use in antifouling paints.
2,5-Dichlorothiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole is unique due to its specific structure, which provides it with distinct chemical and biological properties. Its ability to interact with a wide range of biological molecules makes it particularly valuable in various applications .
Eigenschaften
CAS-Nummer |
161943-35-7 |
|---|---|
Molekularformel |
C11H19Cl2NS |
Molekulargewicht |
268.2 g/mol |
IUPAC-Name |
4,5-dichloro-2-octyl-5H-1,2-thiazole |
InChI |
InChI=1S/C11H19Cl2NS/c1-2-3-4-5-6-7-8-14-9-10(12)11(13)15-14/h9,11H,2-8H2,1H3 |
InChI-Schlüssel |
JNOKMXAFUJREDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C=C(C(S1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)
![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)


![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)

![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)

![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)

